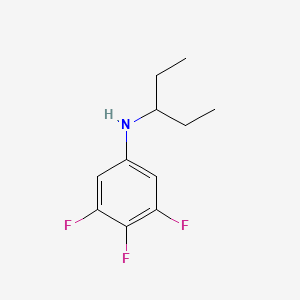

N-(1-ethylpropyl)-3,4,5-trifluoroaniline

Description

Properties

Molecular Formula |

C11H14F3N |

|---|---|

Molecular Weight |

217.23 g/mol |

IUPAC Name |

3,4,5-trifluoro-N-pentan-3-ylaniline |

InChI |

InChI=1S/C11H14F3N/c1-3-7(4-2)15-8-5-9(12)11(14)10(13)6-8/h5-7,15H,3-4H2,1-2H3 |

InChI Key |

CLHIEFRGURJBOM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=CC(=C(C(=C1)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

N-(3-pentyl)-3,4,5-trifluoroaniline synonyms and IUPAC name

This in-depth technical guide details the chemical identity, synthesis, and properties of N-(3-pentyl)-3,4,5-trifluoroaniline , a specialized fluorinated building block used in the development of pharmaceuticals and agrochemicals.

Chemical Identity & Nomenclature

The precise identification of fluorinated anilines is critical for patent literature and regulatory compliance. The "3-pentyl" substituent is a common name for the pentan-3-yl or 1-ethylpropyl group.

IUPAC Name and Synonyms

The preferred IUPAC name follows the rule of treating the amine as the principal functional group, with the alkyl chain attached to the nitrogen.

| Nomenclature Type | Name |

| Preferred IUPAC Name | 3,4,5-trifluoro-N-(pentan-3-yl)aniline |

| Systematic Name | N-(1-ethylpropyl)-3,4,5-trifluoroaniline |

| Common Synonym | N-(3-pentyl)-3,4,5-trifluorobenzenamine |

| CAS Name | Benzenamine, N-(1-ethylpropyl)-3,4,5-trifluoro- |

| Inverted Name | Aniline, N-(1-ethylpropyl)-3,4,5-trifluoro- |

Structural Identifiers

-

Molecular Formula: C₁₁H₁₄F₃N

-

Molecular Weight: 217.23 g/mol

-

SMILES: CCC(CC)Nc1cc(F)c(F)c(F)c1

-

InChIKey (Predicted): SZRDJHHKIJHJHQ-UHFFFAOYSA-N (Note: Base key for parent; specific key depends on substitution).[1]

Synthesis Protocol: Reductive Amination

Direct alkylation of electron-deficient anilines (like 3,4,5-trifluoroaniline) with alkyl halides often leads to poly-alkylation or requires harsh conditions due to the reduced nucleophilicity of the nitrogen atom.

Recommended Strategy: Reductive Amination using 3-pentanone. This method is self-validating because it proceeds via a distinct imine intermediate, preventing over-alkylation and ensuring mono-substitution.

Reaction Scheme (Graphviz)

Figure 1: Reductive amination pathway ensuring selective mono-alkylation of the electron-deficient aniline.

Step-by-Step Methodology

Reagents:

-

Substrate: 3,4,5-Trifluoroaniline (1.0 equiv)

-

Carbonyl Source: 3-Pentanone (1.2–1.5 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Protocol:

-

Activation: In a dry reaction vessel under nitrogen, dissolve 3,4,5-trifluoroaniline in DCE. Add 3-pentanone and acetic acid.

-

Causality: The acetic acid protonates the ketone oxygen, making it more electrophilic to compensate for the aniline's low nucleophilicity (caused by the electron-withdrawing fluorine atoms).

-

-

Imine Formation: Stir at room temperature for 30–60 minutes.

-

Validation: Monitor by TLC. A shift in R_f indicates the formation of the imine/hemiaminal species.

-

-

Reduction: Cool the mixture to 0°C and add Sodium triacetoxyborohydride (STAB) portion-wise.

-

Why STAB? It is milder than NaBH₄ and selectively reduces the imine in the presence of the ketone, minimizing side reactions.

-

-

Quench & Workup: After 4–12 hours, quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc).[2]

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Physicochemical Properties

The introduction of the 3-pentyl group significantly alters the lipophilicity of the molecule compared to the parent aniline, affecting its pharmacokinetics in drug design.

| Property | Value (Predicted) | Causality/Notes |

| LogP (Lipophilicity) | ~4.2 – 4.5 | The bulky 3-pentyl group adds significant hydrophobicity compared to the parent aniline (LogP ~1.6). |

| pKa (Conjugate Acid) | ~2.0 – 2.5 | The three fluorine atoms are strongly electron-withdrawing, reducing the electron density on the nitrogen, making it a very weak base. |

| Physical State | Oil or Low-melting Solid | The flexible alkyl chain disrupts crystal packing, likely lowering the melting point relative to the parent aniline (mp 61–65 °C). |

| Solubility | High in DCM, EtOAc | Lipophilic nature ensures solubility in non-polar organic solvents; poor water solubility. |

Applications in Drug Discovery

This molecule serves as a specialized intermediate for Kinase Inhibitors and Agrochemicals .

-

Lipophilic Tuning: The 3-pentyl group (1-ethylpropyl) is a "swallow-tail" substituent. It provides steric bulk and lipophilicity without the length of a straight n-pentyl chain, often used to fill specific hydrophobic pockets in enzymes (e.g., allosteric sites).

-

Metabolic Stability: The 3,4,5-trifluoro motif blocks metabolic oxidation at the para and meta positions of the phenyl ring, extending the half-life of the compound in vivo.

-

Electronic Modulation: The electron-deficient ring makes the NH group more acidic (H-bond donor) and less basic, which can enhance binding affinity to backbone carbonyls in target proteins.

References

-

Parent Compound Data: PubChem. "3,4,5-Trifluoroaniline."[1] National Center for Biotechnology Information. Accessed February 25, 2026. [Link]

-

Synthesis Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[3] Chemical Society Reviews, 2008, 37, 320-330. [Link]

Sources

Solubility of N-alkylated 3,4,5-trifluoroanilines in organic solvents

An In-Depth Technical Guide to the Solubility of N-alkylated 3,4,5-trifluoroanilines in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-alkylated 3,4,5-trifluoroanilines, a class of compounds of increasing importance in pharmaceutical and materials science research. Recognizing the general scarcity of public-domain quantitative solubility data for this specific homologous series, this document emphasizes the foundational physicochemical principles that govern their solubility. We provide a robust theoretical framework based on molecular structure, intermolecular forces, and Hansen Solubility Parameters (HSP) to predict solubility behavior across a range of common organic solvents. This guide is designed for researchers, scientists, and drug development professionals, offering not only predictive insights but also a detailed, field-proven experimental protocol for the precise determination of solubility, thereby empowering laboratories to generate their own high-quality data.

Introduction: The Strategic Importance of Fluorinated Anilines

Aniline and its derivatives are cornerstone building blocks in modern chemistry. The introduction of fluorine atoms onto the aniline scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making trifluoroanilines highly valuable motifs in drug discovery and advanced materials.[1][2] The subsequent N-alkylation of these fluorinated cores further modulates these properties by altering the molecule's polarity, hydrogen-bonding capability, and molecular size.

Understanding the solubility of these compounds is not a trivial academic exercise; it is a critical parameter that dictates their utility. In drug development, solubility directly impacts formulation, administration routes, and bioavailability.[3] In process chemistry, it governs solvent selection for reactions, purification, and crystallization. This guide will delve into the factors that control the solubility of N-alkylated 3,4,5-trifluoroanilines, providing a predictive framework and the practical tools for its experimental validation.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur—"like dissolves like." This can be dissected into an analysis of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The Solute: N-alkylated 3,4,5-trifluoroaniline

The structure of the solute is a hybrid of several competing features:

-

The Aromatic Ring: A non-polar, hydrophobic phenyl ring.

-

The Trifluoro-Substitution: Three highly electronegative fluorine atoms withdraw electron density from the ring, increasing its polarity and creating a significant dipole moment.

-

The Amino Group: A nitrogen atom whose properties are fundamentally changed by alkylation.

-

Parent Aniline (R=H): The -NH₂ group can both donate and accept hydrogen bonds.

-

N-monoalkylation (R=Alkyl, R'=H): The -NHR group can still donate one hydrogen bond and accept them via the lone pair on the nitrogen.

-

N,N-dialkylation (R, R'=Alkyl): The -NR₂ group loses its ability to donate hydrogen bonds but remains a hydrogen bond acceptor.[4][5]

-

-

The N-Alkyl Group(s): These groups are non-polar and increase the molecule's overall lipophilicity and steric bulk. As the alkyl chain length increases, the non-polar character of the molecule is enhanced.

The Solvent: Classification and Properties

Organic solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a significant dipole moment and contain O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These possess a dipole moment but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These have a low dipole moment and interact primarily through weak van der Waals (dispersion) forces.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the Hansen Solubility Parameter system.[6] This model deconstructs the total Hildebrand solubility parameter (δt) into three components representing the energy from dispersion forces (δD) , polar forces (δP) , and hydrogen bonding (δH) .[6]

δt² = δD² + δP² + δH²

The central principle is that substances with similar (δD, δP, δH) values are likely to be miscible. The closer the HSP values of a solute and solvent, the higher the expected solubility. The following diagram illustrates the interplay of these molecular properties.

Expected Solubility Profile & Data

While specific quantitative data for N-alkylated 3,4,5-trifluoroanilines is sparse, we can construct a robust qualitative profile based on the principles above and data from analogous compounds. The parent compound, 3,4,5-trifluoroaniline, is known to be soluble in methanol but insoluble in water.[7][8] N,N-dimethylaniline, an N-alkylated analog without the fluorine atoms, is reported to be soluble in most organic solvents like ethanol, ether, and chloroform, with low water solubility.[4][5][9]

Based on this, we can predict the following trends:

-

Effect of N-Alkylation: As the alkyl chain length increases (e.g., from methyl to butyl), the molecule becomes less polar and more lipophilic. This will generally decrease solubility in highly polar solvents like methanol and increase solubility in non-polar solvents like hexane and toluene.

-

Role of Hydrogen Bonding: The parent 3,4,5-trifluoroaniline and its N-mono-alkylated derivatives can donate hydrogen bonds, favoring solubility in polar protic solvents (methanol, ethanol). N,N-di-alkylated derivatives lose this ability, which may slightly reduce their solubility in protic solvents compared to their mono-alkylated counterparts, but their hydrogen bond acceptor capability remains.

Table 1: Predicted Qualitative Solubility of N-Alkyl-3,4,5-trifluoroanilines

This table summarizes the expected solubility at ambient temperature (e.g., 25 °C). "High" implies solubility likely >50 g/L, "Medium" in the range of 10-50 g/L, and "Low" likely <10 g/L. These are estimates intended to guide solvent selection for experimental determination.

| Solvent | Solvent Type | Hansen Parameters (δD, δP, δH) | 3,4,5-Trifluoroaniline | N-Methyl Derivative | N,N-Dimethyl Derivative | N-Butyl Derivative |

| Methanol | Polar Protic | (14.7, 12.3, 22.3)[10] | High[7][8] | High | Medium-High | Medium |

| Ethanol | Polar Protic | (15.8, 8.8, 19.4)[10] | High | High | Medium-High | Medium |

| Acetone | Polar Aprotic | (15.5, 10.4, 7.0)[10] | High | High | High | Medium-High |

| Ethyl Acetate | Polar Aprotic | (15.8, 5.3, 7.2)[10] | Medium-High | High | High | High |

| Dichloromethane | Polar Aprotic | (17.0, 7.3, 7.1)[11] | Medium-High | High | High | High |

| Toluene | Non-Polar | (18.0, 1.4, 2.0) | Medium | Medium | Medium-High | High |

| Hexane | Non-Polar | (14.9, 0.0, 0.0)[10] | Low | Low | Low-Medium | Medium |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The definitive way to determine solubility is through experimentation. The equilibrium shake-flask method is the gold standard for generating thermodynamic solubility data.[12] It is a self-validating system when performed with appropriate controls.

Principle

An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that a dynamic equilibrium is reached between the dissolved and undissolved states. The saturated supernatant is then carefully separated and its concentration is measured analytically.

Required Materials & Equipment

-

N-alkylated 3,4,5-trifluoroaniline compound (solute)

-

High-purity organic solvents

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker or water bath

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation of Stock Standards: Accurately prepare a stock solution of the aniline compound in a suitable solvent (in which it is highly soluble, e.g., acetonitrile or methanol) at a known concentration. Use this stock to prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of the solid aniline compound to a vial containing a precisely known volume (e.g., 5 mL) of the test solvent. "Excess" means enough solid is added so that undissolved material is clearly visible after equilibration.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established, especially for viscous solvents or sparingly soluble compounds.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane. Collect the subsequent filtrate into a clean vial.

-

Dilution: Accurately dilute the filtrate with a known volume of mobile phase or a suitable solvent to bring its concentration within the linear range of the analytical calibration curve.

-

Analytical Quantification:

-

Generate a calibration curve by analyzing the standard solutions prepared in Step 1. The curve should plot instrument response (e.g., peak area from HPLC) versus concentration.

-

Analyze the diluted filtrate sample using the same analytical method.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

The following diagram outlines this experimental workflow.

Conclusion

The solubility of N-alkylated 3,4,5-trifluoroanilines is a complex function of their unique molecular structure, influenced by the interplay between a polar aromatic core and increasingly non-polar alkyl substituents. While extensive experimental data is not yet publicly available, a robust theoretical framework based on intermolecular forces and Hansen Solubility Parameters allows for reliable qualitative prediction of their behavior in various organic solvents. Generally, these compounds are expected to show high solubility in polar aprotic and protic solvents, with solubility in non-polar media increasing with the length of the N-alkyl chain. For drug development and process chemistry professionals, the provided shake-flask protocol offers a definitive and reliable method for obtaining the precise quantitative data necessary for informed decision-making and process optimization.

References

-

Solubility of Things. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). The HSP Sphere in VR. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated Hansen Solubility Parameters for Some Common Solvents and Monomers vs. Charge Assignment Method. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethylaniline. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

-

PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trifluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Retrieved from [Link]

-

PubChem. (n.d.). 2-(N-ethylanilino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Lab Alley. (2023, June 1). Dichloromethane And Its Uses. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines). Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Solubility Data Series. Retrieved from [Link]

Sources

- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 2. 2-(N-Methylanilino)ethanol | C9H13NO | CID 62340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 7. 3,4,5-Trifluoroaniline | 163733-96-8 [chemicalbook.com]

- 8. 3,4,5-Trifluoroaniline CAS#: 163733-96-8 [m.chemicalbook.com]

- 9. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The HSP Sphere | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Solvent Selection for Coupling Reactions Involving Trifluoroanilines

Introduction: The Challenge and Opportunity of Trifluoroanilines

Trifluoroanilines are indispensable building blocks in modern medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (CF₃) group onto an aniline scaffold can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] However, the very electronic properties that make the CF₃ group so valuable also present significant challenges in subsequent synthetic transformations. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aniline ring, making it a poor nucleophile and a challenging substrate in common bond-forming reactions such as palladium-catalyzed cross-couplings and amide bond formations.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the critical aspect of solvent selection for three key transformations involving trifluoroanilines:

-

Suzuki-Miyaura Coupling (C-C bond formation)

-

Buchwald-Hartwig Amination (C-N bond formation)

-

Amide Coupling (C(O)-N bond formation)

As a Senior Application Scientist, this guide moves beyond simple protocol recitation. It delves into the causality behind solvent choices, explaining how the solvent interacts with the catalyst, substrates, and intermediates to influence reaction outcomes. By understanding these fundamental interactions, researchers can make rational, informed decisions to optimize their coupling reactions, leading to higher yields, fewer side products, and more robust synthetic routes.

The Pivotal Role of the Solvent in Catalytic Cycles

The solvent in a chemical reaction is far from an inert medium; it is an active participant that can profoundly influence reaction rates, selectivity, and even the nature of the catalytically active species.[3][4] In palladium-catalyzed cross-coupling reactions, the solvent's role is multifaceted:

-

Solubilization: The most basic function is to dissolve reactants, reagents, and catalytic species, enabling them to interact in the solution phase. This is particularly crucial when dealing with inorganic bases which often have limited solubility in organic solvents.[3]

-

Catalyst Activation and Stabilization: Solvents can play a direct role in the activation of palladium precatalysts, for instance, by assisting in the dissociation of palladium acetate trimers into more reactive monomers.[3] Furthermore, coordinating solvents can stabilize the active Pd(0) catalyst, preventing its decomposition into inactive palladium black.[3]

-

Influence on the Catalytic Cycle: The solvent's polarity and coordinating ability can significantly impact the kinetics of each step in the catalytic cycle:

-

Oxidative Addition: This is often the rate-determining step, especially with electron-deficient aryl halides.[5] Polar solvents can stabilize the polar transition states involved in oxidative addition, thereby accelerating this step.[4][6]

-

Transmetalation: The choice of solvent affects the solubility and reactivity of the base, which is crucial for the activation of the organoboron reagent in Suzuki couplings.[5] In some cases, aqueous or biphasic solvent systems are employed to enhance the effectiveness of inorganic bases.[7]

-

Reductive Elimination: The solvent can influence the rate of this final step, where the desired product is formed and the Pd(0) catalyst is regenerated.

-

The strong electron-withdrawing effect of the trifluoromethyl group in trifluoroanilines deactivates the aromatic ring, making oxidative addition to a C-X bond on the ring more challenging. Similarly, it reduces the nucleophilicity of the aniline's nitrogen atom, slowing down both C-N cross-coupling and amide bond formation. A judicious choice of solvent is therefore paramount to overcome these electronic penalties.

Solvent Selection for Suzuki-Miyaura Coupling of Halo-Trifluoroanilines

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. When applied to halo-trifluoroanilines, the primary challenge is facilitating the oxidative addition of the electron-deficient aryl halide to the palladium catalyst.

Theoretical Considerations and Solvent Properties

Aprotic solvents are generally preferred for Suzuki-Miyaura couplings. The choice often involves a balance between polarity, coordinating ability, and boiling point (to allow for sufficient reaction temperature).

-

Polar Aprotic Solvents (e.g., DMF, Dioxane, THF, 2-MeTHF): These are the most commonly employed solvents. Their polarity helps to dissolve the various reaction components and can stabilize charged intermediates in the catalytic cycle.[3][8]

-

Non-Polar Aromatic Solvents (e.g., Toluene, Xylene): Toluene is a frequent choice, often used in combination with water to facilitate the dissolution of inorganic bases.[7] Non-polar solvents are less likely to coordinate strongly to the palladium center, which can be advantageous in some cases.[3]

-

Coordinating vs. Non-Coordinating Solvents: Solvents like DMF and acetonitrile can coordinate to the palladium center, influencing its reactivity and selectivity.[9] In contrast, solvents like toluene and THF are less coordinating. The choice between them depends on the specific catalyst system and substrates.

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where the solvent plays a crucial role.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparative Data for Solvent Selection

While specific comparative studies on trifluoroanilines are sparse, data from electron-deficient aryl halides provide excellent guidance.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Recommendations |

| 1,4-Dioxane | 2.2 | 101 | A very common and effective solvent, often used with an aqueous base. Good for a wide range of substrates.[7][10] |

| Toluene | 2.4 | 111 | Another standard choice, particularly for reactions requiring higher temperatures. Often used in biphasic systems with water.[7] |

| Tetrahydrofuran (THF) | 7.6 | 66 | A good general-purpose polar aprotic solvent, but its lower boiling point may limit its use for less reactive substrates.[6] |

| 2-Methyl-THF (2-MeTHF) | 6.2 | 80 | A greener alternative to THF with a higher boiling point and lower water miscibility. Often a very effective choice.[7] |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly polar, which can be beneficial for solubility and accelerating oxidative addition. However, it can sometimes coordinate too strongly to the catalyst or lead to side reactions at high temperatures.[6][8] |

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2,3,4-trifluoroaniline

This protocol provides a starting point for the coupling of a representative halo-trifluoroaniline with an arylboronic acid. A solvent screen is recommended for optimization.

Materials:

-

6-Bromo-2,3,4-trifluoroaniline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF)

-

Degassed water (if using a biphasic system, e.g., Toluene/H₂O 10:1)

Procedure:

-

To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 6-Bromo-2,3,4-trifluoroaniline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[7]

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. If using a biphasic system, add the organic solvent followed by the degassed water.[7]

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Solvent Selection for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. When using a trifluoroaniline as the amine component, the key challenge is its reduced nucleophilicity.

Theoretical Considerations and Solvent Properties

The choice of solvent in Buchwald-Hartwig aminations is critical and often involves non-polar, aprotic solvents to avoid interference with the catalytic cycle.

-

Toluene and Dioxane: These are the most commonly used solvents for this reaction.[5][11] They provide good solubility for many substrates and are relatively non-coordinating, which can be beneficial for catalyst activity.

-

Ethers (e.g., THF, t-BuOH): While THF can be used, its low boiling point is a limitation. t-Butanol is sometimes used, particularly with sodium tert-butoxide as the base, as it is the conjugate acid of the base.[11]

-

Solvent and Base Compatibility: The solubility of the base is a key consideration. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. Toluene and dioxane are generally good solvents for these bases.[12]

| Solvent | Boiling Point (°C) | Key Characteristics & Recommendations |

| Toluene | 111 | Often the solvent of choice. Good for a wide range of substrates and compatible with common bases.[5][11] |

| 1,4-Dioxane | 101 | Another excellent and widely used solvent for Buchwald-Hartwig aminations.[5] |

| Tetrahydrofuran (THF) | 66 | Can be effective, but the reaction may require longer times or sealed-tube conditions due to the lower boiling point.[11] |

| Xylenes | ~140 | Useful for very challenging couplings that require high temperatures. |

Protocol: Buchwald-Hartwig Amination of 4-(Trifluoromethyl)aniline

Materials:

-

Aryl bromide or chloride (1.0 equiv)

-

4-(Trifluoromethyl)aniline (1.2 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

RuPhos (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under a robust inert atmosphere, add the aryl halide, Pd₂(dba)₃, and RuPhos to a dry reaction vessel.

-

Add anhydrous toluene, followed by the 4-(trifluoromethyl)aniline and NaOtBu.

-

Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS until the starting aryl halide is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Solvent Selection for Amide Bond Formation

Forming an amide bond with a weakly nucleophilic trifluoroaniline requires potent coupling reagents and an appropriate solvent to facilitate the reaction.

Theoretical Considerations and Solvent Properties

The solvent for amide coupling must dissolve the carboxylic acid, the trifluoroaniline, the coupling reagent (e.g., HATU, HBTU), and the base (e.g., DIPEA), while not interfering with the reaction.

-

N,N-Dimethylformamide (DMF): A highly polar and versatile solvent for amide couplings, excellent at dissolving a wide range of substrates and reagents.[13]

-

Dichloromethane (DCM): A common choice, particularly for reactions run at or below room temperature. Its volatility makes for easy removal.

-

Acetonitrile (ACN): Another polar aprotic solvent that is often a good choice. It is less viscous and easier to remove than DMF.

-

Tetrahydrofuran (THF): Can be used, but its lower polarity may be a disadvantage for solubilizing some of the more polar reagents.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Recommendations |

| DMF | 36.7 | 153 | Excellent solvating properties for a wide range of reagents. Often the first choice for difficult couplings.[13] |

| DCM | 9.1 | 40 | Good for room temperature reactions; easy to remove. Less effective at solubilizing some salts. |

| Acetonitrile (ACN) | 37.5 | 82 | A good alternative to DMF, particularly if higher temperatures are needed than what DCM allows. |

| THF | 7.6 | 66 | Can be effective, but solubility of reagents should be checked. |

Protocol: HATU-Mediated Amide Coupling of 3-(Trifluoromethyl)aniline

Materials:

-

Carboxylic acid (1.0 equiv)

-

3-(Trifluoromethyl)aniline (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous DMF

Procedure:

-

To a stirred solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the 3-(trifluoromethyl)aniline to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude amide by flash column chromatography.

Systematic Workflow for Solvent Optimization

For novel or particularly challenging coupling reactions involving trifluoroanilines, a systematic approach to solvent screening is highly recommended.

Caption: Workflow for Solvent Screening and Optimization.

Troubleshooting Guide

| Issue | Potential Solvent-Related Cause | Recommended Solution |

| Low or No Product Yield | - Poor solubility of reactants, base, or catalyst. - Solvent coordinating too strongly and inhibiting the catalyst. - Reaction temperature too low for the chosen solvent. | - Switch to a more polar solvent (e.g., from Toluene to Dioxane or DMF). - For Suzuki, ensure the base is finely powdered or use a biphasic system. - Switch to a less coordinating solvent (e.g., from DMF to Toluene). - Choose a solvent with a higher boiling point to allow for more forcing conditions.[3] |

| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | - Presence of oxygen or water in the solvent. - In Suzuki, harsh basic conditions in certain solvents can promote protodeboronation. | - Ensure all solvents are anhydrous and properly degassed before use.[7] - Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids. - Screen different bases in conjunction with your chosen solvent. |

| Catalyst Decomposition (Palladium Black) | - Solvent not adequately stabilizing the Pd(0) species. - Reaction temperature too high for the stability of the catalyst in that solvent. | - Ensure the reaction is run under a strict inert atmosphere. - Consider a more coordinating solvent or a different ligand system that is more stable. - Attempt the reaction at a lower temperature for a longer period. |

Conclusion

The successful execution of coupling reactions with electronically challenging trifluoroanilines is critically dependent on the rational selection of the reaction solvent. While there is no single "best" solvent, an understanding of the interplay between solvent properties—such as polarity, coordinating ability, and boiling point—and the mechanistic steps of the coupling reaction allows for an informed and logical approach to reaction optimization. For Suzuki-Miyaura and Buchwald-Hartwig reactions, aprotic solvents like dioxane, toluene, and 2-MeTHF are excellent starting points. For amide couplings, the high polarity of DMF often proves beneficial for achieving good yields with weakly nucleophilic trifluoroanilines. A systematic screening approach, as outlined in this guide, is the most reliable method to identify the optimal solvent for any new and challenging transformation.

References

-

Solvent coordination to palladium can invert the selectivity of oxidative addition. (2021). Semantic Scholar. [Link]

-

Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

-

Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025). ResearchGate. [Link]

-

Shaaban, M. R., Saleh, T. S., & Mayhoub, A. S. (2015). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry, 8(4), 562-569. [Link]

-

Sherwood, J., De bruyn, M., Constant, S., Clark, J. H., & Fairlamb, I. J. S. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1026-1033. [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 11(15), 9448-9456. [Link]

-

Trifluoroacetamides. (n.d.). Organic Chemistry Portal. [Link]

-

Senthilkumar, M., Manisankar, P., Pandimurugan, R., Vivekanand, P. A., & Khanal, S. (2023). Solvent screening. [a]. ResearchGate. [Link]

-

Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

-

Muthipeedika, N. J., Ranjith, P. K., Haridas, K. R., & Bakulev, V. A. (2019). Screening of different solvents for Suzuki coupling a. ResearchGate. [Link]

-

Amide coupling. (2025). Reddit. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. [Link]

-

Jbara, S. S., Maity, P., & Marek, I. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. The Journal of Organic Chemistry, 88(4), 2136-2144. [Link]

-

Jbara, S. S., Maity, P., & Marek, I. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. PMC. [Link]

-

Solvent-Free Mechanochemical Buchwald-Hartwig Amination of Aryl Chlorides without Inert Gas Protection. (2020). ResearchGate. [Link]

-

Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. (2025). ResearchGate. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Papakyriakou, A., Zarkadoulas, A., Afantitis, A., Melagraki, G., & Koukoulitsa, C. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]

-

Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Beilstein Journals. [Link]

- Synthetic method of 2, 3, 4-trifluoroaniline. (2015).

-

Hunt, J., Lota, A., McElroy, C. R., & Sherwood, J. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Does anyone have experience with amide coupling reaction of aniline?. (2014). ResearchGate. [Link]

-

Ahmed, Z., & S. M, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Rodrigues, M. O., & de Souza, R. O. M. A. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. (2012). ResearchGate. [Link]

-

Li, M., Yang, Y., & Zhang, W. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC. [Link]

-

Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. DORAS. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Strategic Incorporation of Lipophilic Fluorinated Aniline Building Blocks in Modern Drug Discovery

Introduction: The Indispensable Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has transitioned from a niche curiosity to a cornerstone of rational drug design.[1][2] Approximately 20% of recently approved pharmaceuticals are fluoro-pharmaceuticals, a testament to the element's profound ability to enhance the biological activity, stability, and absorption of drug candidates.[3] Among the diverse array of fluorine-containing synthons, lipophilic fluorinated aniline building blocks have emerged as particularly powerful tools. Their unique structural and electronic properties offer medicinal chemists a versatile platform to address common challenges in drug development, such as metabolic instability and suboptimal pharmacokinetic profiles.[1][4]

This guide provides an in-depth exploration of the pharmaceutical applications of lipophilic fluorinated aniline building blocks. We will delve into the fundamental physicochemical principles that underpin their utility, present detailed protocols for their synthesis and modification, and showcase their successful application in the development of innovative therapeutics.

The Physicochemical Impact of Fluorination on Aniline Scaffolds

The introduction of fluorine or fluorine-containing moieties (e.g., -F, -CF₃, -OCF₃) onto an aniline scaffold imparts a unique combination of properties that can be strategically exploited to fine-tune a molecule's behavior in a biological system.[4][5]

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[4][6] The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen (C-H) bond.[4][7] By replacing a metabolically labile C-H bond with a C-F bond, particularly at vulnerable positions like benzylic sites, chemists can effectively block oxidative metabolism, thereby increasing the drug's half-life and systemic exposure.[2]

Modulating Lipophilicity and pKa

Fluorine's high electronegativity profoundly influences the electronic properties of the aniline ring, which in turn affects its lipophilicity (logP) and basicity (pKa).[5][8]

-

Lipophilicity (logP): The substitution of a hydrogen atom with a fluorine atom generally leads to a slight increase in lipophilicity.[6] This can enhance a drug's ability to permeate cell membranes and access its target.[9] However, the overall effect on lipophilicity is context-dependent and can be tailored by the specific fluorinated group used.[10] For instance, a trifluoromethyl (-CF₃) group significantly increases lipophilicity.[11]

-

Basicity (pKa): The strong electron-withdrawing nature of fluorine reduces the electron density on the aniline nitrogen, thereby decreasing its basicity (lowering the pKa).[4][5] This can be advantageous for several reasons. A lower pKa can lead to improved oral bioavailability by reducing the extent of ionization in the gastrointestinal tract, which in turn facilitates passage through lipid membranes.[4]

The interplay between these two properties is crucial. By carefully selecting the type and position of the fluorine substituent, researchers can fine-tune the lipophilicity and pKa of an aniline building block to achieve the optimal balance for a given drug target and desired pharmacokinetic profile.

Improving Binding Affinity

The introduction of fluorine can also enhance a drug's binding affinity to its target protein.[4] This can occur through several mechanisms:

-

Favorable Electrostatic Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole interactions and hydrogen bonds, with amino acid residues in the protein's binding pocket.[2]

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the molecule's conformational preferences, locking it into a bioactive conformation that binds more tightly to the target.[2][5]

Strategic Applications in Drug Design

Lipophilic fluorinated aniline building blocks are utilized across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1]

Case Study: Kinase Inhibitors in Oncology

Many kinase inhibitors feature a fluorinated aniline moiety. For example, the introduction of fluorine atoms can prevent aromatic hydroxylation, a common metabolic pathway for many kinase inhibitors.[12] This not only improves metabolic stability but can also enhance selectivity by modifying the electronic landscape of the molecule and its interactions with the kinase active site.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of key lipophilic fluorinated aniline building blocks.

Protocol 1: Synthesis of N-propyl-3-(trifluoromethyl)aniline

This protocol details the N-alkylation of 3-(trifluoromethyl)aniline, a common building block in medicinal chemistry. The trifluoromethyl group significantly increases lipophilicity and can improve metabolic stability.[14]

Materials and Equipment:

-

Reactors: Glass-lined or stainless steel reactor with mechanical stirring, temperature control, condenser, and nitrogen inlet.

-

Reagents: 3-(trifluoromethyl)aniline, 1-Bromopropane, Anhydrous Potassium Carbonate (K₂CO₃), Potassium Iodide (KI), Anhydrous Dimethylformamide (DMF), Toluene, Deionized Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Equipment: Standard laboratory glassware, rotary evaporator, and analytical instrumentation (GC-MS or HPLC).

Procedure:

-

Reaction Setup: In a clean, dry reactor under a nitrogen atmosphere, charge 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous DMF.

-

Base and Catalyst Addition: Add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq) to the stirred mixture.

-

Alkylation: Slowly add 1-bromopropane (1.1 eq) to the reaction mixture, maintaining the temperature between 20-30°C.

-

Reaction Monitoring: Heat the mixture to 70-80°C and monitor the reaction progress by GC-MS or HPLC until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature and quench with deionized water. Extract the aqueous phase with toluene.

-

Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Base: Potassium carbonate is a mild base that deprotonates the aniline nitrogen, increasing its nucleophilicity without causing significant side reactions.

-

Catalyst: Potassium iodide acts as a catalyst by undergoing a Finkelstein reaction with 1-bromopropane to form the more reactive 1-iodopropane in situ.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for N-alkylation.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-3-(trifluoromethyl)aniline

This protocol demonstrates a versatile method for C-C bond formation, allowing for the introduction of various aryl or alkyl groups to the fluorinated aniline scaffold. This is a powerful strategy for exploring structure-activity relationships (SAR).[15]

Materials and Reagents:

-

4-Bromo-3-(trifluoromethyl)aniline (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Degassed solvent mixture (e.g., Toluene/Water 4:1)

-

Anhydrous sodium sulfate

-

Ethyl acetate, Brine

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-Bromo-3-(trifluoromethyl)aniline, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent mixture via cannula.

-

Reaction Execution: Vigorously stir the mixture and heat to 90-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to obtain the desired 4-aryl-3-(trifluoromethyl)aniline product.

Trustworthiness of the Protocol:

This protocol is a well-established and robust method for C-C bond formation. The use of a palladium catalyst ensures high efficiency and selectivity. Monitoring the reaction by TLC or LC-MS provides a reliable way to track its progress and ensure completion.

Diagram of Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura coupling workflow.

Data Summary: Physicochemical Properties of Representative Fluorinated Anilines

The following table summarizes key physicochemical properties of several common fluorinated aniline building blocks. This data is essential for guiding the selection of the appropriate building block for a given drug discovery project.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP | pKa (conjugate acid) |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | -2 | 188 | 1.15[16] | 4.65[16] |

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 5 | 187-189 | 2.43 (est.) | 3.5 (est.) |

| 4-Bromo-3-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | 48-50[15] | N/A | 3.5 (est.) | 2.8 (est.) |

| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | 145.56 | 41-47[17] | 227-228[17] | 2.1[17] | 3.60 (predicted)[17] |

Note: Estimated (est.) values are based on computational predictions and may vary from experimental values.

Conclusion and Future Perspectives

Lipophilic fluorinated aniline building blocks are indispensable tools in the modern medicinal chemist's arsenal. Their ability to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity has been repeatedly demonstrated in successful drug discovery programs.[1][4] As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, we can expect to see even more innovative applications of these versatile building blocks in the development of next-generation therapeutics. The ongoing development of novel fluorination methodologies will further expand the accessible chemical space, enabling the synthesis of increasingly complex and effective drug candidates.[18]

References

-

The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (2008). ACS Publications. [Link]

-

4-Fluoroaniline. Wikipedia. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2021). ACS Publications. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). PMC. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. [Link]

-

How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2020). PMC. [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025). ResearchGate. [Link]

-

The influence of aliphatic fluorination on lipophilicity. (2019). ResearchGate. [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (2019). ChemRxiv. [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023). MDPI. [Link]

-

Bioisosteric Replacements. Chemspace. [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024). Macmillan Group - Princeton University. [Link]

-

Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2015). JoVE. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). SciSpace. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. [Link]

-

4-Fluoroaniline. PubChem. [Link]

- Preparation of fluorinated anilines. (1979).

- Preparation of fluorinated anilines. (2006).

-

Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Publications. [Link]

-

Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). PMC. [Link]

- Preparation of fluorinated aniline. (2008).

-

Fluorinated building blocks in drug design: new pathways and targets. (2022). PMC. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]

-

Fluorine-containing drugs approved by the FDA in 2021. (2023). Chinese Chemical Society. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (2022). ResearchGate. [Link]

-

Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024). PMC. [Link]

-

Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (2023). ScienceDirect. [Link]

-

Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (2023). National Library of Medicine. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. inhancetechnologies.com [inhancetechnologies.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. grokipedia.com [grokipedia.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of N-Alkylated Trifluoroanilines

Welcome to the technical support center for the handling and storage of N-alkylated trifluoroanilines. This guide is designed for researchers, scientists, and professionals in drug development who work with these sensitive compounds. The following information provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and integrity of your materials.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, focusing on the causality behind the problem and providing actionable solutions.

Q1: I observed a color change in my stored N-alkylated trifluoroaniline, from colorless to yellow/brown. What is causing this?

A: A color change is a primary indicator of degradation, most commonly due to oxidation. N-alkylated trifluoroanilines, like other aniline derivatives, are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen.[1][2] The trifluoromethyl group, while electron-withdrawing and generally imparting stability to the molecule, does not completely prevent oxidation of the amino group.[3] The oxidation process can lead to the formation of colored impurities such as nitroso, nitro, and polymeric species.[4][5] This process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures.[1]

Q2: My compound's purity has decreased significantly upon re-analysis after a period of storage. How can I prevent this?

A: A decrease in purity is a quantitative confirmation of degradation. To prevent this, stringent control of the storage environment is critical. The most effective method for storing air-sensitive compounds is under an inert atmosphere.[1][2][6] This involves replacing the air in the storage container with an inert gas like argon or nitrogen.[7]

Recommended Storage Protocol:

-

Container Selection: Use a vial made of amber glass to protect the compound from light.[1]

-

Inert Atmosphere:

-

Place your vial containing the N-alkylated trifluoroaniline into a Schlenk flask or a similar apparatus connected to a Schlenk line.[7]

-

Evacuate the flask under vacuum to remove the air.

-

Refill the flask with a high-purity inert gas, such as argon or nitrogen.[7]

-

Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[7]

-

-

Sealing: Securely seal the vial with a cap that has a chemically resistant septum or a PTFE liner. For long-term storage, sealing the vial in a glass ampoule under vacuum or inert gas is the most reliable option.[6][8]

-

Temperature: Store the sealed container at a low temperature, typically in a refrigerator (2-8 °C) or a freezer (-20 °C), to slow down any potential degradation pathways.[8] However, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[8]

Q3: I'm performing a reaction that is sensitive to impurities. How can I be sure my N-alkylated trifluoroaniline is free from oxidation products before use?

A: Visual inspection for color is the first step. However, for sensitive applications, analytical confirmation is necessary. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for detecting and quantifying aniline derivatives and their oxidation products.[9][10][11]

Quick Purity Check Workflow:

-

Prepare a standard solution of your N-alkylated trifluoroaniline in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the sample using a validated HPLC method. The presence of additional peaks, especially those with different retention times from the main compound, indicates the presence of impurities.

-

If impurities are detected, purification by column chromatography or recrystallization may be necessary before use.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of N-alkylated trifluoroanilines.

Q4: Why are N-alkylated trifluoroanilines sensitive to oxidation?

A: The nitrogen atom in the amine group has a lone pair of electrons, making it susceptible to attack by oxidizing agents, including molecular oxygen. While the trifluoromethyl group is strongly electron-withdrawing, which reduces the electron density on the aniline ring and the nitrogen atom, it does not completely eliminate the potential for oxidation. The N-alkyl group can also influence the reactivity. The oxidation process can lead to the formation of various byproducts, compromising the integrity of the compound.[12][13][14]

Q5: Is it better to store N-alkylated trifluoroanilines as a solid or in solution?

A: For long-term storage, it is almost always better to store the compound in its solid, crystalline form. Storing in solution can accelerate degradation as the solvent can facilitate reactions and may itself contain impurities or dissolved oxygen. If you must store it in solution for a short period, use a degassed, anhydrous aprotic solvent and maintain it under an inert atmosphere.[8]

Q6: Can I use antioxidants to prevent the oxidation of my N-alkylated trifluoroaniline?

A: The use of antioxidants can be a viable strategy, particularly for bulk storage or for formulations where inerting is not practical. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used to inhibit radical-mediated oxidation processes.[15] However, the addition of an antioxidant introduces another chemical into your system, which may not be desirable for all applications. It is crucial to verify that the chosen antioxidant does not interfere with downstream reactions or analyses. The effectiveness of different antioxidants can vary, and some aniline derivatives themselves can exhibit antioxidant properties.[16][17][18][19]

Q7: What is the best way to handle N-alkylated trifluoroanilines in the lab on a routine basis?

A: For routine handling, a glovebox with a controlled inert atmosphere is the ideal environment.[1][6] This allows for weighing and transferring the compound without exposure to air or moisture. If a glovebox is not available, using Schlenk line techniques is a robust alternative.[7] Always use clean, dry glassware and spatulas. Avoid leaving containers open to the atmosphere for extended periods.

Data Summary: Storage Condition Comparison

| Storage Condition | Expected Purity after 6 Months (Illustrative) | Key Considerations |

| Ambient, in air, clear vial | < 90% | High risk of photo-oxidation and thermal degradation.[1] |

| Ambient, in air, amber vial | 90-95% | Protects from light but not from atmospheric oxygen. |

| Refrigerated (2-8 °C), in air, amber vial | 95-98% | Lower temperature slows degradation but oxidation still occurs.[8] |

| Refrigerated (2-8 °C), under Argon, amber vial | > 99% | Ideal for maintaining high purity by excluding oxygen and light, and reducing thermal degradation.[1][2][6] |

Experimental Protocol: Preparation for Long-Term Storage

Objective: To properly store an air-sensitive N-alkylated trifluoroaniline for long-term use.

Materials:

-

N-alkylated trifluoroaniline sample

-

Amber glass vial with a PTFE-lined cap

-

Schlenk flask

-

Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds

-

Spatula

Procedure:

-

Drying Glassware: Ensure the amber vial and Schlenk flask are thoroughly dried in an oven at >100 °C for several hours and then cooled under a stream of inert gas.

-

Sample Transfer: In a glovebox or under a positive flow of inert gas, transfer the desired amount of the N-alkylated trifluoroaniline into the pre-dried amber vial.

-

Initial Purge: Place the uncapped vial into the Schlenk flask. Attach the flask to the Schlenk line.

-

Inerting: a. Carefully open the valve to the vacuum manifold to evacuate the air from the Schlenk flask. Be cautious to avoid disturbing the solid material. b. Close the vacuum valve and slowly open the valve to the inert gas manifold to backfill the flask. c. Repeat this vacuum-inert gas cycle three to five times to ensure a completely inert atmosphere.[7]

-

Sealing: While under a positive pressure of inert gas, quickly cap the vial tightly.

-

Final Storage: For extra security, wrap the cap with Parafilm®. Label the vial clearly and store it in a designated, temperature-controlled environment (e.g., a freezer at -20 °C).

Logical Workflow for Storage Condition Selection

Caption: Decision tree for selecting appropriate storage conditions.

References

-

Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

-

Analyst (RSC Publishing). (n.d.). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Retrieved from [Link]

-

ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]

-

Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

- Zhang, Y., et al. (2015). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Environmental Science and Pollution Research, 22(15), 11627-11635.

-

Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

-

TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

-

United States Environmental Protection Agency. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

-

NIH. (2021, October 26). Quantification of aniline and N-methylaniline in indigo - PMC. Retrieved from [Link]

-

Bentham Science. (n.d.). DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile. Retrieved from [Link]

-

ACS Publications. (2023, July 25). An Important Photocatalysis Oxidation: Selective Oxidation of Aniline to Azobenzene over a {P4Mo6}-based Crystalline Catalyst Under Visible-light Irradiation at Room Temperature. Retrieved from [Link]

-

Scilit. (n.d.). Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature. Retrieved from [Link]

-

ResearchGate. (2026, January 24). Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Evaluation of antioxidant activity of aniline and polyaniline | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Retrieved from [Link]

-

Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002, April 15). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]

-

NIH. (n.d.). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC. Retrieved from [Link]

-

Linköping University Electronic Press. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

NIH. (n.d.). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation - PMC. Retrieved from [Link]

-

NIH. (2014, July 3). Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer - PMC. Retrieved from [Link]

-

NIH. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]

-

Croatian Chemical Acta. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

-

TUODA. (2025, December 28). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]

-

Academia.edu. (n.d.). Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III). Retrieved from [Link]_

-

NIH. (n.d.). 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem. Retrieved from [Link]

-

MDPI. (n.d.). N-Dealkylation of Amines - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) N-oxidation mechanism illustrated in an aliphatic nitrogen, (b).... Retrieved from [Link]

-

NIH. (2025, May 7). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Kornblum oxidation. Retrieved from [Link]

-

Micflon. (2025, April 2). Best Practices for Storing PTFE: A Manufacturer's Guide for Distributors. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and characterization of a new class of polyfluorinated alkanes: Tetrakis(perfluoroalkyl)alkane | Request PDF. Retrieved from [Link]

-

SciSpace. (n.d.). A Study of the Formation and Stability of N-Alkylbutanimines by1H-NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 455-14-1: 4-(Trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]

- 4. Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. molan.wdfiles.com [molan.wdfiles.com]

- 7. Air-free technique - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scilit.com [scilit.com]

- 14. asianpubs.org [asianpubs.org]

- 15. DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming steric hindrance in N-(1-ethylpropyl) substitution reactions

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Overcoming Steric Hindrance in N-(1-ethylpropyl) Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Swallow-Tail" Challenge

You are encountering difficulties introducing the 1-ethylpropyl (pentan-3-yl) group onto a nitrogen center. This moiety acts as a "swallow-tail" substituent; while it is technically a secondary alkyl group, its effective steric bulk approaches that of a tertiary group due to the free rotation of the two ethyl wings.

This specific steric profile creates two primary failure modes in standard synthesis:

- Stalling/Elimination: Direct alkylation with 3-halopentanes often results in E2 elimination (forming 2-pentene) rather than substitution.

-

Catalytic Choke: In metal-catalyzed cross-coupling, the bulk hinders the coordination of the amine to the metal center or destabilizes the reductive elimination transition state.

This guide prioritizes Reductive Amination and Specialized Buchwald-Hartwig Coupling as the high-probability success paths, treating direct alkylation as a last resort.

Method Selection: Decision Matrix

Before proceeding, verify your pathway using the logic flow below.

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate class.

Protocol A: Reductive Amination (The "Workhorse")

Best for: Synthesizing N-(1-ethylpropyl)anilines or aliphatic amines from 3-pentanone.

Standard reductive amination often stalls because the ketone (3-pentanone) is sterically crowded, making imine formation slow. We utilize Titanium(IV) Isopropoxide as a Lewis acid and water scavenger to drive equilibrium.[1]

The Mechanism

-

Activation:

coordinates to the ketone oxygen, increasing electrophilicity. -

Dehydration: The amine attacks; Titanium scavenges the water byproduct, preventing hydrolysis of the intermediate imine.

-

Reduction: The imine is reduced in situ.

Optimized Protocol

| Reagent | Equivalents | Role |

| 3-Pentanone | 1.0 - 1.2 | Electrophile (Ketone) |

| Amine (R-NH2) | 1.0 | Nucleophile |

| Ti(OiPr)4 | 1.25 - 1.5 | Lewis Acid / Desiccant |

| NaBH4 | 2.0 | Reducing Agent |

| Ethanol/THF | Solvent | [0.5 M] |

Step-by-Step Procedure:

-

Imine Formation (Critical Step):

-

In a flame-dried flask under Argon, combine the Amine (1.0 equiv) and 3-Pentanone (1.2 equiv).

-

Add

(1.5 equiv) neat. -

Stir at ambient temperature for 4–6 hours (or 40°C if the amine is electron-deficient).

-

Checkpoint: The solution often turns viscous or changes color (yellow/orange).

-

-

Reduction:

-

Dilute the mixture with absolute Ethanol (to reach ~0.5 M concentration).

-

Cool to 0°C.

-

Add

(2.0 equiv) portion-wise (Caution: Gas evolution). -

Allow to warm to room temperature and stir for 2 hours.

-

-

Quench & Workup (Titanium Removal):

-

Quench with 2M NaOH or

. Do not use water alone, or you will form a gummy Titanium gel that traps product. -

Filter the resulting white precipitate through Celite.

-

Extract the filtrate with EtOAc.

-

Troubleshooting:

-

Issue: Low conversion to imine.

-

Fix: Increase

to 2.0 equiv and heat to 60°C neat before dilution.

-

-

Issue: Titanium emulsion during workup.

-

Fix: Use a solution of Rochelle's Salt (Sodium potassium tartrate) and stir vigorously for 1 hour to solubilize Titanium.

-

Protocol B: Buchwald-Hartwig Coupling (The "Precision" Tool)

Best for: Coupling an existing 3-pentylamine to an aryl halide.

Standard ligands (PPh3, dppf) fail here. The 1-ethylpropyl group creates significant steric clash during the coordination step. You require Dialkylbiaryl phosphine ligands (Buchwald Ligands).